

# JHU395 Demonstrates Superior Efficacy Over DON in Preclinical Medulloblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JHU395    |           |
| Cat. No.:            | B10821040 | Get Quote |

For researchers, scientists, and drug development professionals, a new glutamine antagonist, **JHU395**, has shown significantly greater potency and efficacy in treating MYC-driven medulloblastoma compared to its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). Preclinical studies reveal that **JHU395**, a prodrug of DON, exhibits enhanced brain penetration and more effectively suppresses tumor growth and induces cancer cell death in medulloblastoma models.

Medulloblastoma is the most common malignant brain tumor in children, with the MYC-amplified subgroup having a particularly poor prognosis.[1][2] These aggressive tumors are known to upregulate glutamine metabolism to fuel their rapid growth, making glutamine antagonism a promising therapeutic strategy.[1] DON, a naturally occurring glutamine antagonist, has been investigated for its anticancer properties, but its clinical utility has been hampered by systemic toxicities.[1] **JHU395** was developed as a prodrug of DON, with modifications to increase its lipophilicity and improve its ability to cross the blood-brain barrier. [1][2]

# **Enhanced In Vitro Potency of JHU395**

In head-to-head comparisons using human MYC-amplified medulloblastoma cell lines, **JHU395** consistently demonstrated superior performance in inhibiting cell growth at lower concentrations than DON.[1][3] This increased potency suggests that **JHU395** is more efficient at reaching its intracellular targets and disrupting the metabolic machinery of the cancer cells.



Check Availability & Pricing

# **Comparative Growth Inhibition in Medulloblastoma Cell**

Lines

| Cell Line | Treatment | Concentration<br>for Significant<br>Growth<br>Inhibition (vs.<br>Vehicle) | p-value | Reference |
|-----------|-----------|---------------------------------------------------------------------------|---------|-----------|
| D283MED   | DON       | ≥ 1 µM                                                                    | < 0.01  | [3]       |
| D283MED   | JHU395    | ≥ 0.25 µM                                                                 | < 0.05  | [3]       |
| D425MED   | DON       | ≥ 0.5 µM                                                                  | < 0.01  | [3]       |
| D425MED   | JHU395    | ≥ 0.25 µM                                                                 | < 0.01  | [3]       |

**JHU395** not only curbed the proliferation of medulloblastoma cells but also proved more effective at inducing apoptosis, or programmed cell death.[1][3] Treatment with **JHU395** led to a significant increase in the expression of cleaved caspase-3, a key marker of apoptosis, at concentrations where DON showed less activity.[3]

<u>Induction of Apoptosis in Medulloblastoma Cell Lines</u>

| Cell Line | Treatment | Concentrati<br>on | % Cleaved Caspase-3 Positive Cells | p-value (vs.<br>Vehicle) | Reference |
|-----------|-----------|-------------------|------------------------------------|--------------------------|-----------|
| D283MED   | Vehicle   | -                 | 18.5%                              | -                        | [3]       |
| D283MED   | JHU395    | 1 μΜ              | 25.2%                              | < 0.01                   | [3]       |
| D283MED   | JHU395    | 2 μΜ              | 29.4%                              | < 0.01                   | [3]       |

# Superior In Vivo Efficacy and Survival Benefit

The advantages of **JHU395** were further solidified in animal models of medulloblastoma. When administered to mice bearing orthotopic xenografts of human MYC-amplified medulloblastoma,



**JHU395** led to a substantial increase in median survival compared to vehicle-treated controls. [1][2][3]

In Vivo Survival in Orthotopic Medulloblastoma

Xenograft Model

| Treatment Group                    | Median Survival | p-value (vs.<br>Vehicle) | Reference |
|------------------------------------|-----------------|--------------------------|-----------|
| Vehicle Control                    | 26 days         | -                        | [1]       |
| JHU395 (15 mg/kg,<br>twice weekly) | 45 days         | < 0.001                  | [1]       |

This survival benefit is attributed to the improved pharmacokinetic properties of **JHU395**.[1][2] As a prodrug, **JHU395** is designed to be more stable in the bloodstream and to more readily penetrate the brain.[1] Once in the brain, it is converted to its active form, DON, leading to higher local concentrations of the glutamine antagonist within the tumor tissue.[1][3] Parenteral administration of **JHU395** in mice resulted in the accumulation of micromolar concentrations of DON in the brain.[1][2][3] Furthermore, a single dose of **JHU395** was sufficient to induce apoptosis in the medulloblastoma xenografts, as evidenced by the increased levels of cleaved PARP (cPARP), another apoptosis marker.[3]

# **Mechanism of Action and Signaling Pathway**

The efficacy of both **JHU395** and DON in MYC-driven medulloblastoma stems from their ability to disrupt glutamine metabolism, a pathway that is hyperactivated by the MYC oncogene. MYC promotes the uptake and utilization of glutamine, which is essential for the synthesis of nucleotides, amino acids, and other building blocks required for rapid cell proliferation. By acting as a glutamine antagonist, DON, the active form of **JHU395**, competitively inhibits multiple enzymes that are dependent on glutamine, thereby starving the cancer cells of essential nutrients and leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

MYC-driven glutamine metabolism and points of inhibition.



## **Experimental Protocols**

The findings presented are based on a series of well-defined experimental protocols.

## **Cell Culture and In Vitro Growth Assays**

Human MYC-amplified medulloblastoma cell lines, D283MED and D425MED, were cultured in MEM media supplemented with 5% fetal bovine serum and 1% non-essential amino acids.[3] For growth inhibition assays, cells were treated with varying concentrations of **JHU395** or DON. [3] Cell viability was assessed on day 5 of treatment.[3]

#### **Immunofluorescence for Apoptosis**

To quantify apoptosis, medulloblastoma cells were treated with **JHU395** for 72 hours.[3] The cells were then fixed and stained with an antibody specific for cleaved caspase-3, and the percentage of apoptotic cells was determined by immunofluorescence microscopy.[3]

#### **Orthotopic Xenograft Model**

To evaluate in vivo efficacy, human MYC-amplified medulloblastoma cells (D425MED) were surgically implanted into the cerebellum of immunodeficient mice (Nu/Nu).[3] This orthotopic model closely mimics the growth of human medulloblastoma in its natural environment.





Click to download full resolution via product page

Workflow of preclinical evaluation of **JHU395** and DON.

### In Vivo Apoptosis and Survival Studies

Mice with established orthotopic tumors were treated with **JHU395** (15 mg/kg) or a vehicle control.[3] For apoptosis assessment, a single dose was administered, and tumors were harvested 72 hours later for Western blot analysis of cPARP.[3] For survival studies, mice received twice-weekly treatments, and their survival was monitored over time.[3]

# Logical Relationship: JHU395 as a Prodrug of DON

The enhanced efficacy of **JHU395** is a direct result of its design as a prodrug of DON. By adding two promoieties, **JHU395** becomes more lipophilic, allowing it to more effectively cross the blood-brain barrier, a significant hurdle for many brain tumor therapies. Once in the brain and within the tumor cells, these promoieties are cleaved, releasing the active drug, DON, at



the site of action. This targeted delivery mechanism increases the therapeutic concentration of DON within the tumor while potentially reducing systemic exposure and associated side effects.



Check Availability & Pricing

Click to download full resolution via product page

Prodrug strategy of JHU395 for enhanced brain delivery.

In conclusion, the preclinical data strongly support the continued development of **JHU395** as a promising therapeutic agent for MYC-driven medulloblastoma. Its superior potency and in vivo efficacy compared to DON, driven by its innovative prodrug design, offer a potential new avenue for treating this challenging pediatric brain tumor. Further investigation in clinical settings is warranted to translate these encouraging preclinical findings into tangible benefits for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JHU395 Demonstrates Superior Efficacy Over DON in Preclinical Medulloblastoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821040#jhu395-vs-don-efficacy-in-medulloblastoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com